Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 2-position with a sulfinyl group attached to a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide typically involves the oxidation of the corresponding sulfide. One common method is the reaction of 2-[[(4-methylphenyl)methyl]thio]pyridine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Major Products
Oxidation: Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide.
Reduction: Pyridine, 2-[[(4-methylphenyl)methyl]thio]-, 1-oxide.
Scientific Research Applications
Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-methyl-, 1-oxide
- Pyridine, 4-methyl-, 1-oxide
- Pyridine, 2-[[(4-methylphenyl)methyl]thio]-, 1-oxide
Uniqueness
Pyridine, 2-[[(4-methylphenyl)methyl]sulfinyl]-, 1-oxide is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its sulfide and sulfonyl analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
62381-93-5 |
---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13NO2S/c1-11-5-7-12(8-6-11)10-17(16)13-4-2-3-9-14(13)15/h2-9H,10H2,1H3 |
InChI Key |
XMXPDZKCTRNRHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.